3,7-Dichloroisoquinoline-4-carboxylic acid
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Overview
Description
3,7-Dichloroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloroisoquinoline-4-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,7-Dichloroisoquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Dichloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-3-carboxylic acid: Known for its free-radical scavenging and enzyme inhibitory activities.
4,6-Dichloroquinoline-3-carboxylic acid: Another chlorinated quinoline derivative with similar chemical properties.
Uniqueness
3,7-Dichloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
3,7-dichloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7-5(3-6)4-13-9(12)8(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
QZFJLXBCNPYZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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